
乙酸哌啶鎓
描述
Piperidinium acetate is a photochemical agent that has been used in the photochemical oxidation of organic compounds. It is also used as a catalyst for the oxidative coupling of piperidinium salts with sodium salts to form piperidine .
Synthesis Analysis
Piperidinium acetate has been used as a catalyst in the one-pot reaction of different aryl aldehydes with malononitrile and N-substituted 2-cyanoacetamide . The reaction involves the Knoevenagel condensation of the aldehyde and malononitrile to produce arylidene malononitrile as an intermediate .Chemical Reactions Analysis
Piperidinium acetate has been used as a catalyst in various chemical reactions. For instance, it has been used in the Knoevenagel condensation reaction of different aryl aldehydes with malononitrile and N-substituted 2-cyanoacetamide . It has also been used in the synthesis of 3-(2-furyl)acrylic acids and their derivatives from carbohydrate-derived furfurals .科学研究应用
Synthesis of Piperidine Derivatives
Piperidinium acetate is used in the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives have potential applications in pharmaceuticals and agrochemicals .
Organocatalysis
It serves as an efficient organocatalyst for one-pot synthesis reactions. For example, it’s used in the synthesis of 5,6-disubstituted 3H-pyrrolizines with different functional groups .
Solvent-Free Synthesis
The compound is utilized in solvent-free conditions to catalyze the synthesis of novel compounds such as 3-(2-furyl)acrylic acids, which are important intermediates in organic synthesis .
安全和危害
未来方向
Piperidinium-functionalized cyclooctene monomers can be easily prepared via the photocatalytic hydroamination of cyclooctadiene with piperidine in a one-pot, two-step process to produce high-performance AAEMs . This suggests potential future directions in the development of high-performance materials using Piperidinium acetate.
作用机制
Target of Action
Piperidinium acetate, like its close relatives piperidine and piperine, primarily targets cancer cells . It has shown potential as a clinical agent against various types of cancers, including breast, prostate, colon, lung, and ovarian cancers .
Mode of Action
It’s known that piperidine derivatives can regulate several crucial signaling pathways essential for the establishment of cancers, such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb . These compounds lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Biochemical Pathways
Piperidinium acetate likely affects similar biochemical pathways as piperidine. One key pathway involves the activation of apoptosis in cancer cells. Damage to mitochondrial membrane potential leads to the release of cytochrome c from mitochondria to the cytoplasm, further leading to the activation of two caspase systems called caspase 3 and caspase 9 . Caspase-3 further triggers proteolytic cleavage of one of its substrates called PARP which induces the activation of apoptosis in cancer cells in a mitochondrial-induced pathway .
Pharmacokinetics
Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting they have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. More research is needed to understand the specific pharmacokinetic properties of piperidinium acetate.
Result of Action
The result of piperidinium acetate’s action is the inhibition of cancer cell growth and survivability. By regulating crucial signaling pathways and inducing apoptosis, piperidinium acetate can effectively target and kill cancer cells .
Action Environment
The action of piperidinium acetate can be influenced by the surrounding chemical environment . For instance, benzyl-substituted piperidinium was found to be much more stable than pyrrolidinium due to its lower ring strain . The introduction of substituent effects at the α-C position was proved to be an effective strategy for enhancing the chemical stability of the piperidinium functional group . This suggests that the efficacy and stability of piperidinium acetate could be optimized by modifying its chemical structure.
属性
IUPAC Name |
piperidin-1-ium;acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.C2H4O2/c1-2-4-6-5-3-1;1-2(3)4/h6H,1-5H2;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIYODFGMLZUDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].C1CC[NH2+]CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196501 | |
| Record name | Piperidinium acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidinium acetate | |
CAS RN |
4540-33-4 | |
| Record name | Piperidinium acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4540-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidinium acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperidinium acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is piperidinium acetate primarily used for in organic synthesis?
A1: Piperidinium acetate is primarily utilized as a catalyst in organic synthesis. [, , , , , , , , , , , , , , , , , , , ] It demonstrates efficacy in a wide range of reactions, notably Knoevenagel condensations.
Q2: How does piperidinium acetate function as a catalyst in Knoevenagel condensations?
A2: Piperidinium acetate acts as a base catalyst in Knoevenagel condensations. It deprotonates the active hydrogen compound, generating a carbanion that subsequently attacks the carbonyl group of an aldehyde or ketone. [, , , , , , , , , , , , ] This leads to the formation of a carbon-carbon double bond, characteristic of the Knoevenagel product.
Q3: What are the advantages of using piperidinium acetate as a catalyst in organic synthesis?
A3: Piperidinium acetate offers several benefits as a catalyst: * Mild Reaction Conditions: Reactions often proceed effectively at room temperature or under mild heating. [, , ] * High Selectivity: Piperidinium acetate can exhibit regioselectivity in reactions like the alkylation of 5-hydroxyquinizarin, favoring specific isomers depending on the reaction conditions. [, ] * Improved Yields: Its use has led to increased yields in various reactions compared to alternative methods. [, , ] * Environmentally Benign: Considered a relatively environmentally friendly catalyst. []
Q4: Can you provide specific examples of reactions where piperidinium acetate has shown promising results?
A4: Here are some noteworthy examples: * Synthesis of Estra-4,9-diene-3,17-dione: Piperidinium acetate facilitates a crucial domino cyclization step in the synthesis of this important pharmaceutical intermediate. [] * Thioalkylation of Meldrum's Acid: It catalyzes the formation of protected alkylidene derivatives of isopropylidene malonate via thioalkylation. [, ] * Synthesis of 6-Aminopyridine-3,5-dicarbonitrile Derivatives: Piperidinium acetate promotes a one-pot reaction involving Knoevenagel condensation and subsequent cyclization with N-substituted 2-cyanoacetamide. [] * Preparation of (3E,5Z)-Alkadienyl Systems: It plays a key role in the efficient and stereoselective synthesis of these important insect pheromone constituents. [] * Synthesis of 5-Acylindolizine-7-carbonitriles: Piperidinium acetate is crucial for the regioselective [4 + 2] annulation leading to these compounds, expanding the indolizine chemical space. []
Q5: What is the molecular formula and weight of piperidinium acetate?
A5: The molecular formula of piperidinium acetate is C₇H₁₅NO₂. It has a molecular weight of 145.21 g/mol.
Q6: Is there any spectroscopic data available for piperidinium acetate?
A6: While the provided research excerpts don't contain specific spectroscopic data (NMR, IR, etc.), such data can be found in spectral databases like NIST, SDBS, or other chemical information resources.
Q7: In what solvents is piperidinium acetate typically used?
A7: Piperidinium acetate has been used effectively in various solvents, including ethanol, toluene, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). [, , , , , , ] The choice of solvent depends on the specific reaction conditions and substrate compatibility.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



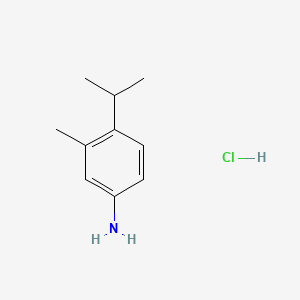

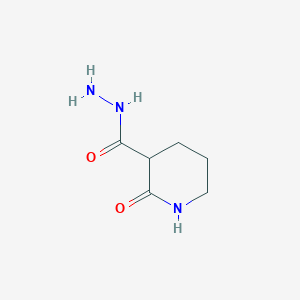
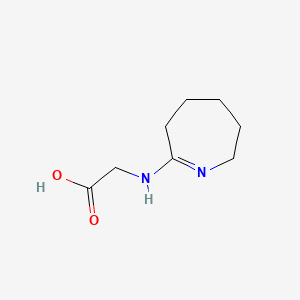
![5-Bromo-1H-benzo[D]imidazole-2(3H)-thione](/img/structure/B1304842.png)
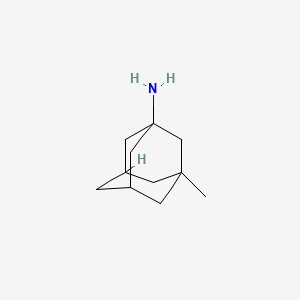
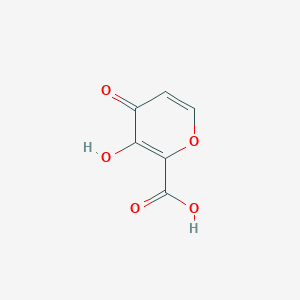


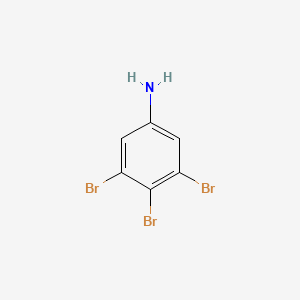


![2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid](/img/structure/B1304858.png)
![4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B1304860.png)